3-Butyn-2-amine, N-methyl-, (S)-(9CI)

Description

Academic Significance of Chiral Amines in Asymmetric Synthesis and Drug Discovery

Chiral amines are fundamental building blocks in the chemical and pharmaceutical industries, forming the backbone of a vast number of bioactive molecules and drugs. nih.gov Their importance stems from several key roles:

Core Structural Motifs: Over 40% of commercial pharmaceuticals contain chiral amine moieties. nih.gov These structures are prevalent in nature and their ability to form hydrogen bonds and interact with biological targets like enzymes and receptors makes them ideal components for drug design.

Intermediates in Synthesis: The synthesis of complex chiral molecules often relies on the use of smaller, enantiopure building blocks. Chiral amines are frequently used as key intermediates that introduce a specific stereocenter early in a synthetic sequence, which is then elaborated into the final product.

Chiral Auxiliaries and Catalysts: Chiral amines can be used to control the stereochemical outcome of a chemical reaction. They can be employed as "chiral auxiliaries," where they are temporarily attached to a substrate to direct a reaction and then later removed. Furthermore, they are integral components of many chiral catalysts and ligands used in asymmetric catalysis, a field that enables the efficient production of single-enantiomer products. researchgate.net

The demand for enantiomerically pure amines has spurred the development of innovative synthetic methods, including biocatalytic approaches using enzymes like transaminases and amine dehydrogenases, which can offer high selectivity under environmentally benign conditions. nih.gov

Stereochemical Aspects and Molecular Architecture of (S)-N-methyl-3-butyn-2-amine

While specific research literature detailing the synthesis and reactivity of (S)-N-methyl-3-butyn-2-amine is not extensively documented in publicly accessible databases, its molecular architecture provides clear indications of its chemical nature and potential applications.

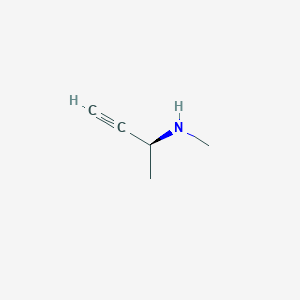

The structure is defined by a four-carbon butyne chain with a terminal triple bond. The chiral center is located at the C2 position, which holds both a methyl group and an N-methylamine group. The "(S)" designation specifies the absolute stereochemistry at this center, dictating a precise three-dimensional arrangement of the attached groups.

Key Structural Features:

Chiral Center (C2): The stereogenic center imparts chirality to the molecule, meaning it can interact with other chiral molecules, such as biological receptors, in a specific manner.

N-methyl Secondary Amine: The secondary amine is more nucleophilic and generally less sterically hindered than a tertiary amine, while being more substituted than a primary amine. This functionality can be a key site for further chemical modification.

Terminal Alkyne: This functional group is a versatile handle for a wide array of synthetic transformations, allowing for carbon-carbon bond formation and the introduction of diverse structural motifs.

Potential Synthetic Routes: The synthesis of (S)-N-methyl-3-butyn-2-amine could be envisioned through several established methodologies for creating chiral amines:

N-methylation of a Precursor: A plausible route involves the synthesis of the primary amine, (S)-3-butyn-2-amine, followed by selective N-methylation.

Asymmetric Reductive Amination: Another approach could involve the reaction of 3-butyn-2-one (B73955) with methylamine (B109427) to form an intermediate imine, which would then be stereoselectively reduced using a chiral catalyst or reducing agent to yield the desired (S)-enantiomer.

Below is a table of computed and experimental properties for the compound and its close structural analogues.

| Property | Value | Compound | Source |

| Molecular Formula | C₆H₁₁N | (S)-N-methyl-3-butyn-2-amine | - |

| Molecular Weight | 97.16 g/mol | (S)-N-methyl-3-butyn-2-amine | - |

| Boiling Point | 79-80 °C | 2-Methyl-3-butyn-2-amine (Isomer) | sigmaaldrich.com |

| Density | 0.79 g/mL at 25 °C | 2-Methyl-3-butyn-2-amine (Isomer) | sigmaaldrich.com |

| Refractive Index | n20/D 1.4237 | 2-Methyl-3-butyn-2-amine (Isomer) | sigmaaldrich.com |

| SMILES | CC@HNC | (S)-N-methyl-3-butyn-2-amine | - |

| InChI Key | UFREAZNFFSGBHJ-BYPYZUCNSA-N | (S)-N-methyl-3-butyn-2-amine | - |

Structure

3D Structure

Properties

Molecular Formula |

C5H9N |

|---|---|

Molecular Weight |

83.13 g/mol |

IUPAC Name |

(2S)-N-methylbut-3-yn-2-amine |

InChI |

InChI=1S/C5H9N/c1-4-5(2)6-3/h1,5-6H,2-3H3/t5-/m0/s1 |

InChI Key |

SEDYEJKMKNWLGX-YFKPBYRVSA-N |

Isomeric SMILES |

C[C@@H](C#C)NC |

Canonical SMILES |

CC(C#C)NC |

Origin of Product |

United States |

Synthetic Methodologies for Enantiopure S N Methyl 3 Butyn 2 Amine

Enantioselective Synthesis Strategies

Enantioselective synthesis aims to produce a single enantiomer of a chiral molecule. Several strategies have been developed to achieve this for propargylamines.

Chiral Auxiliary and Reagent-Controlled Approaches

Chiral auxiliaries are stereogenic groups temporarily incorporated into a molecule to control the stereochemical outcome of a reaction. wikipedia.orgsigmaaldrich.com For the synthesis of chiral amines, N-tert-butanesulfinyl imines, developed by Ellman, are widely used. nih.govosi.lv The addition of an organometallic reagent, like a Grignard reagent, to a tert-butanesulfinyl aldimine or ketimine proceeds with high diastereoselectivity. wikipedia.org This is rationalized by a six-membered ring transition state where both the oxygen and nitrogen of the sulfinyl imine coordinate to the metal. wikipedia.org After the reaction, the chiral auxiliary can be removed under mild acidic conditions. nih.gov

Another approach involves the use of pseudoephedrine as a chiral auxiliary. wikipedia.org When reacted with a carboxylic acid, it forms an amide. The α-proton can be deprotonated to form an enolate, and subsequent reactions, such as alkylation, are directed by the methyl group of the pseudoephedrine. wikipedia.org Pseudoephenamine has also been introduced as a practical alternative to pseudoephedrine, offering comparable or improved diastereoselectivities in alkylation reactions. harvard.edu

Asymmetric Catalytic Pathways for Propargylamines

Asymmetric catalysis offers an efficient route to chiral propargylamines, often with high yields and enantioselectivities. acs.orgorganic-chemistry.orgnih.gov

A key precursor to 3-butyn-2-amine derivatives can be synthesized through the asymmetric hydrogenation of alkynyl ketones. For instance, the hydrogenation of 4-triisopropylsilyl-3-butyn-2-one using a ruthenium catalyst, RuCl[(S,S)-NTsCH(C₆H₅)CH(C₆H₅)NH₂(η⁶-cymene)], in isopropanol (B130326) yields (S)-4-triisopropylsilyl-3-butyn-2-ol with high enantiomeric excess. orgsyn.org This reaction leaves the alkynyl moiety intact. nih.gov The development of iridium catalysts with simple alkane-diyl-based P,N,O-type chiral ligands has also shown high enantioselectivities (up to 98% ee) in the asymmetric hydrogenation of various ketones. mdpi.com

| Catalyst | Substrate | Product | Enantiomeric Excess (ee) |

| RuCl[(S,S)-NTsCH(C₆H₅)CH(C₆H₅)NH₂(η⁶-cymene)] | 4-triisopropylsilyl-3-butyn-2-one | (S)-4-triisopropylsilyl-3-butyn-2-ol | >95:5 er |

| Iridium complexes with P,N,O-type chiral ligands | Various prochiral ketones | Chiral alcohols | up to 98% |

The direct addition of terminal alkynes to aldehydes or imines is a powerful method for constructing chiral propargylic alcohols and amines. Copper(I)-bisimine complexes have been shown to catalyze the direct, enantioselective addition of alkylacetylenes to imines at room temperature, resulting in optically active propargylamines in high yields. acs.org Similarly, a three-component reaction involving an alkyne, an aldehyde, and a secondary amine, catalyzed by CuBr and (R)-quinap, produces a wide range of chiral propargylamines with good yields and enantioselectivities. organic-chemistry.org

Another notable method involves the use of Zn(OTf)₂ and N-methylephedrine as a chiral additive for the enantioselective addition of terminal alkynes to aldehydes, yielding propargylic alcohols with up to 99% ee. organic-chemistry.orgresearchgate.net This method is advantageous as it utilizes readily available starting materials under mild conditions. organic-chemistry.org

| Catalytic System | Reactants | Product | Enantiomeric Excess (ee) |

| Copper(I)-bisimine complexes | Alkylacetylenes, Imines | Propargylamines | High |

| CuBr / (R)-quinap | Alkynes, Aldehydes, Secondary Amines | Propargylamines | up to 96% |

| Zn(OTf)₂ / N-methylephedrine | Terminal Alkynes, Aldehydes | Propargylic Alcohols | up to 99% |

Diastereoselective Synthesis through Precursor Manipulation

Diastereoselective synthesis involves creating a new stereocenter in a molecule that already contains one, leading to the preferential formation of one diastereomer over another. youtube.com

Synthesis from Chiral Propargylic Alcohols

Chiral propargylic alcohols, such as analogs of 2-methyl-3-butyn-2-ol (B105114), serve as valuable precursors for the synthesis of chiral propargylamines. researchgate.net These alcohols can be synthesized through various methods, including the reaction of acetylene (B1199291) with acetone (B3395972) followed by selective hydrogenation of the resulting 2-methyl-3-butyn-2-ol. google.com The enantioselective addition of terminal alkynes to aldehydes, as mentioned previously, provides a direct route to these chiral precursors. organic-chemistry.orgresearchgate.net

Once the chiral propargylic alcohol is obtained, it can be converted to the corresponding amine. This transformation often involves activation of the hydroxyl group, for example, by converting it into a leaving group, followed by nucleophilic substitution with an amine or an amine equivalent. The stereochemistry at the newly formed stereocenter is influenced by the existing stereocenter in the propargylic alcohol, leading to a diastereoselective outcome.

Derivatization of Chiral Alkyne Precursors

One effective strategy for the asymmetric synthesis of (S)-N-methyl-3-butyn-2-amine involves the use of enantiopure building blocks, specifically chiral alkyne precursors. This approach establishes the required stereocenter early in the synthetic sequence, which is then carried through to the final product. A key precursor is a chiral propargyl alcohol, which can be synthesized with high enantiomeric purity.

A well-documented method to obtain such a precursor is the asymmetric reduction of a propargyl ketone. For instance, the synthesis of (S)-4-triisopropylsilyl-3-butyn-2-ol, a valuable chiral intermediate, can be achieved through the enantioselective reduction of its corresponding ketone, 4-triisopropylsilyl-3-butyn-2-one. orgsyn.org This reduction is effectively catalyzed by a chiral ruthenium complex, such as RuCl(S,S)-TsDPEN, which ensures the formation of the (S)-alcohol with high enantiomeric excess (>95:5 er). orgsyn.org

The general synthetic sequence starting from a chiral alkyne precursor is outlined below:

Protection of the Alkyne : The synthesis often begins with a terminal alkyne, such as triisopropylsilyl acetylene, to protect the acidic alkyne proton during subsequent reactions. orgsyn.org

Formation of the Ketone : The protected alkyne is treated with a strong base (e.g., n-butyllithium) and then reacted with an electrophile like acetaldehyde. The resulting secondary alcohol is then oxidized (e.g., using manganese dioxide) to the corresponding ynone, 4-triisopropylsilyl-3-butyn-2-one. orgsyn.org

Asymmetric Reduction : This crucial step involves the enantioselective reduction of the ketone to the chiral alcohol, (S)-4-triisopropylsilyl-3-butyn-2-ol, using a chiral catalyst. orgsyn.org

Conversion to the Amine : The hydroxyl group of the chiral alcohol is then converted into a good leaving group (e.g., by tosylation or mesylation). This is followed by a nucleophilic substitution reaction with methylamine (B109427). This step proceeds with inversion of configuration, so starting with the (R)-alcohol would be necessary to obtain the (S)-amine. Alternatively, a Mitsunobu reaction can be employed.

Deprotection : The final step involves the removal of the silyl (B83357) protecting group (e.g., using a fluoride (B91410) source like TBAF) to yield the target molecule, (S)-N-methyl-3-butyn-2-amine.

Resolution Techniques for Racemic N-methyl-3-butyn-2-amine

Resolution is a common and practical approach to separate a racemic mixture into its individual enantiomers. This is particularly useful when a direct asymmetric synthesis is not feasible or is less economical.

Classical Resolution with Chiral Acids

Classical resolution via the formation of diastereomeric salts is one of the most established methods for separating racemic amines. wikipedia.org This technique relies on the reaction of the racemic base, N-methyl-3-butyn-2-amine, with an enantiomerically pure chiral acid, known as a resolving agent. wikipedia.orgtcichemicals.com The reaction produces a mixture of two diastereomeric salts.

These diastereomeric salts, unlike enantiomers, have different physical properties, most importantly, different solubilities in a given solvent. wikipedia.orgrsc.org This difference allows for their separation by fractional crystallization. One diastereomer will preferentially crystallize from the solution, while the other remains dissolved. rsc.org

The process can be summarized in the following steps:

Salt Formation : The racemic amine is dissolved in a suitable solvent and treated with a sub-stoichiometric amount (typically 0.5 equivalents) of a chiral acid.

Fractional Crystallization : The solution is allowed to cool or is partially evaporated, leading to the crystallization of the less soluble diastereomeric salt.

Isolation : The crystallized salt is isolated by filtration. At this stage, its purity can be assessed.

Liberation of the Amine : The purified diastereomeric salt is treated with a base (e.g., sodium hydroxide) to neutralize the chiral acid and liberate the free enantiopure amine, which can then be extracted.

The choice of chiral acid and solvent is critical and often requires empirical screening to achieve efficient separation. semanticscholar.org

Interactive Table: Common Chiral Resolving Acids for Amines Below is a table of commonly used chiral acids for the resolution of racemic amines.

| Resolving Agent | Acidity | Comments |

| (+)-Tartaric Acid | Diacid | One of the most common and inexpensive resolving agents. wikipedia.org |

| (-)-Dibenzoyl-L-tartaric acid | Diacid | Often provides well-crystalline salts. |

| (1R)-(-)-Camphor-10-sulfonic acid | Strong Acid | A strong acid useful for weakly basic amines. wikipedia.org |

| (S)-(+)-Mandelic Acid | Monoacid | Available in both enantiomeric forms. |

| (R)-(-)-2-Phenylpropionic acid | Monoacid | Another common monoacid resolving agent. |

Dynamic Kinetic Resolution Methods

Dynamic kinetic resolution (DKR) is a more advanced and efficient method that can theoretically convert 100% of a racemic starting material into a single, desired enantiomer. This overcomes the main drawback of classical resolution, where the maximum theoretical yield for the desired enantiomer is 50%. wikipedia.org

DKR combines a kinetic resolution step with an in-situ racemization of the slower-reacting enantiomer. For a racemic amine, a typical DKR process involves two key components:

A Racemization Catalyst : A catalyst that rapidly interconverts the two enantiomers of the starting amine under the reaction conditions. For amines, this can often be achieved using a Shvo-type ruthenium catalyst.

An Enantioselective Reagent : Typically an enzyme, such as an immobilized lipase (B570770) (e.g., Candida antarctica lipase B, CALB), that selectively acylates one enantiomer much faster than the other. nih.gov

In the DKR of racemic N-methyl-3-butyn-2-amine, the mixture would be subjected to an acylating agent (e.g., ethyl acetate) in the presence of a lipase and a racemization catalyst. The enzyme would selectively acylate the (R)-enantiomer, for example, leaving the desired (S)-enantiomer unreacted. As the (R)-enantiomer is consumed, the racemization catalyst continuously converts the remaining (R)-amine from the now-enriched (S)-amine pool back into the racemic mixture, making it available for the enzymatic acylation.

This process continues until, ideally, all of the starting material is converted into two different products: the acylated (R)-amine and the unreacted (S)-amine, with the latter being the desired product in high yield and high enantiomeric excess.

Interactive Table: Comparison of Resolution Techniques This table compares the theoretical maximum yields of different resolution methods.

| Method | Theoretical Max. Yield of Desired Enantiomer | Key Feature |

| Classical Resolution | 50% | Separation based on differential solubility of diastereomeric salts. wikipedia.org |

| Kinetic Resolution | 50% | Separation based on differential reaction rates of enantiomers. |

| Dynamic Kinetic Resolution | 100% | Combines kinetic resolution with in-situ racemization of the unwanted enantiomer. nih.gov |

Reactivity and Mechanistic Investigations of S N Methyl 3 Butyn 2 Amine

Reactivity Profile of the Amine Functionality

The secondary amine in (S)-N-methyl-3-butyn-2-amine is a nucleophilic and basic center, readily participating in a variety of chemical reactions.

Nucleophilic Addition Reactions (e.g., alkylation, acylation, and related transformations)

The lone pair of electrons on the nitrogen atom allows it to act as a nucleophile, attacking electrophilic centers.

Alkylation: The secondary amine can be further alkylated to form tertiary amines or, with an excess of an alkylating agent, quaternary ammonium (B1175870) salts. This reaction typically proceeds via an SN2 mechanism. The N-methylation of amines, for instance, can be achieved using methanol (B129727) as the methylating agent in the presence of an iridium or ruthenium catalyst. organic-chemistry.org Ruthenium-based catalysts have also been shown to be effective for the N-alkylation of a wide array of amines with various alcohols. organic-chemistry.org Another approach involves the use of dialkyl carbonates in the presence of a NaY faujasite catalyst, which allows for mono-N-alkylation of primary aromatic amines without the need for a solvent. organic-chemistry.org

Acylation: The amine readily reacts with acylating agents such as acyl chlorides or acid anhydrides to form amides. The reaction with an acyl chloride, like ethanoyl chloride, is typically vigorous and produces an N-substituted amide. libretexts.org For example, the reaction with methylamine (B109427) results in the formation of N-methylethanamide. libretexts.org This transformation is a fundamental process in peptide synthesis and the creation of various functional materials.

A summary of representative nucleophilic addition reactions is presented below:

| Reaction Type | Reagent Example | Product Type |

| Alkylation | Methyl Iodide | Tertiary Amine |

| Acylation | Acetyl Chloride | N-substituted Amide |

Amine-Mediated Chemical Transformations

Beyond its role as a nucleophile, the amine functionality can mediate or catalyze various chemical transformations. Chiral propargylamines are valuable intermediates in the synthesis of biologically active heterocyclic compounds and natural products. beilstein-journals.org For instance, they can be utilized in asymmetric Mannich reactions with various nucleophiles. beilstein-journals.org While direct studies on (S)-N-methyl-3-butyn-2-amine as a catalyst are not extensively documented, related chiral amines are known to participate in organocatalysis.

Transformations Involving the Terminal Alkyne Moiety

The terminal alkyne of (S)-N-methyl-3-butyn-2-amine is a region of high electron density, making it susceptible to a variety of addition and coupling reactions.

Catalytic Hydrogenation Pathways and Product Selectivity

The triple bond of the alkyne can be selectively reduced to either an alkene or an alkane, depending on the catalyst and reaction conditions.

Selective Hydrogenation to Alkenes: The partial hydrogenation of alkynes to alkenes is a synthetically useful transformation. rsc.orgorganic-chemistry.org To achieve high selectivity for the cis-alkene, specific catalysts are employed. For instance, nickel nanoparticles in a nitrile-functionalized ionic liquid have been shown to selectively hydrogenate alkynes to (Z)-alkenes under mild conditions. rsc.org Similarly, a (tetraphenylporphyrin)palladium complex can be used for the chemoselective and stereoselective hydrogenation of alkynes to cis-alkenes. organic-chemistry.org The reduction of terminal alkynes can also be achieved using a stable copper(I) hydride reagent, which typically yields the corresponding alkene. capes.gov.br

Complete Hydrogenation to Alkanes: In the presence of more active catalysts, such as platinum or palladium on carbon, and under higher hydrogen pressure, the alkyne can be fully hydrogenated to the corresponding alkane, N-methyl-2-butanamine. nih.govnih.gov

The selectivity of the hydrogenation of a related compound, 2-methyl-3-butyn-2-ol (B105114), has been studied using copper nanocatalysts. uu.nl It was found that at lower temperatures (140-160°C), high selectivity for the corresponding alkenol could be achieved. uu.nl

The table below summarizes the potential hydrogenation products and the types of catalysts used:

| Product | Catalyst Type | Selectivity |

| (Z)-N-methyl-3-buten-2-amine | Lindlar's Catalyst, Ni-NPs in IL | High for cis-alkene |

| (E)-N-methyl-3-buten-2-amine | Na in liquid NH3 | High for trans-alkene tiktok.com |

| N-methyl-2-butanamine | Pd/C, PtO2 | Complete reduction |

Cycloaddition Reactions (e.g., [2+2], [3+2] cycloadditions with the alkyne)

The alkyne functionality can participate in various cycloaddition reactions to form cyclic compounds. These reactions are powerful tools for constructing complex molecular architectures. libretexts.org

[2+2] Cycloaddition: Photochemical [2+2] cycloadditions can be used to form four-membered rings. libretexts.org While not specifically documented for (S)-N-methyl-3-butyn-2-amine, terminal alkynes can undergo [2+2+2] cycloadditions with other alkynes and alkenes, catalyzed by transition metals like niobium, to form substituted cyclohexadienes. nih.gov

[3+2] Cycloaddition: The alkyne can act as a dipolarophile in [3+2] cycloaddition reactions with 1,3-dipoles, such as azides or nitrile oxides, to form five-membered heterocyclic rings. libretexts.orgyoutube.com The copper-catalyzed azide-alkyne cycloaddition ("click chemistry") is a prominent example, leading to the formation of triazoles. libretexts.org Additionally, base-catalyzed [3+2] cycloaddition of propargylamines with aldehydes can produce substituted furans. rsc.org Palladium and acid cooperative catalysis has also been employed for the [3+2] cycloaddition of α-aryl-α-diazoacetates with terminal alkynes to yield trisubstituted furans. acs.org

Metal-Catalyzed Coupling Reactions (e.g., Sonogashira coupling with related propargyl alcohols)

The terminal alkyne provides a handle for carbon-carbon bond formation through various metal-catalyzed coupling reactions.

Sonogashira Coupling: This palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide is a fundamental method for constructing C(sp)-C(sp²) bonds. tandfonline.comresearchgate.net While traditionally requiring a copper co-catalyst, copper-free conditions have been developed for the Sonogashira coupling of N,N-disubstituted propargylamines with aryl bromides. tandfonline.com The reaction has also been successfully applied to the coupling of propargylamine (B41283) with iodinated pyrimidine (B1678525) nucleotides. nih.gov This reaction is highly valuable in the synthesis of pharmaceuticals and complex organic molecules. researchgate.net

The following table provides a general overview of the Sonogashira coupling:

| Reactants | Catalyst System | Product |

| Terminal Alkyne, Aryl/Vinyl Halide | Pd catalyst, optional Cu co-catalyst, Base | Aryl/Vinyl-substituted Alkyne |

Fundamental Mechanistic Insights into Stereoselective Reactions

The study of reaction mechanisms provides a fundamental understanding of how chemical transformations occur, offering insights into the factors that control reaction rates and stereochemical outcomes. For chiral molecules such as (S)-N-methyl-3-butyn-2-amine, mechanistic investigations are crucial for elucidating the origins of stereoselectivity in their reactions. Techniques such as kinetic isotope effect studies and transition state analysis are powerful tools in this endeavor.

Kinetic and Spectroscopic Investigations of Reaction Pathways (e.g., kinetic isotope effects)

Kinetic isotope effects (KIEs) are a sensitive probe for determining the structure of the transition state in the rate-determining step of a reaction. nih.gov By replacing an atom with one of its heavier isotopes (e.g., hydrogen with deuterium), changes in the reaction rate can be measured. These changes arise from the differences in the zero-point vibrational energies of the bonds to the isotopes. princeton.edubaranlab.org

A primary KIE is observed when a bond to the isotopically labeled atom is broken or formed in the rate-determining step. princeton.edu A secondary KIE occurs when the labeled atom is not directly involved in bond breaking or formation but its bonding environment changes during the reaction. nih.gov These effects can be normal (k_light/k_heavy > 1) or inverse (k_light/k_heavy < 1), providing detailed information about the transition state geometry.

Interactive Table: Theoretical Kinetic Isotope Effects in Alkyne Deprotonation

The following table illustrates theoretical KIE values for the deprotonation of a terminal alkyne, which could be analogous to the behavior of (S)-N-methyl-3-butyn-2-amine.

| Reaction Coordinate | Isotopic Substitution | Expected kH/kD | Implication for Transition State |

| C-H Bond Cleavage | Deuteration of alkynyl C-H | > 1 (Normal) | C-H bond is being broken in the rate-determining step. |

| α-C-H Bond | Deuteration of α-C-H | ~ 1 | α-C-H bond is not significantly altered in the transition state. |

| N-Methyl Group | Deuteration of N-CH3 | ~ 1 | N-methyl group is distant from the reaction center. |

This table is illustrative and not based on experimental data for (S)-N-methyl-3-butyn-2-amine.

Transition State Analysis in Chiral Induction (e.g., in asymmetric catalysis)

Transition state analysis is a cornerstone of understanding how a chiral catalyst or a chiral substrate, such as (S)-N-methyl-3-butyn-2-amine, influences the stereochemical outcome of a reaction. nih.gov The stereoselectivity arises from the difference in the activation energies of the diastereomeric transition states leading to the different stereoisomeric products. nih.gov The more stable transition state corresponds to the major product.

Computational chemistry, particularly density functional theory (DFT), has become an invaluable tool for modeling transition states and rationalizing the origins of chiral induction. nih.gov These models can elucidate the non-covalent interactions, such as hydrogen bonding and steric repulsion, that stabilize one transition state over another. nih.gov

In the context of reactions involving (S)-N-methyl-3-butyn-2-amine, transition state analysis would be critical in understanding its behavior in asymmetric synthesis. For example, if it were used as a chiral ligand for a metal catalyst, computational models could predict how it would create a chiral environment around the metal center, thereby directing the approach of a substrate.

Although specific transition state analyses for reactions of (S)-N-methyl-3-butyn-2-amine are not available in the reviewed literature, the general principles are well-established. For a reaction to be highly stereoselective, there must be a significant energy difference between the competing transition states. This is often achieved through a well-organized transition state assembly where multiple points of interaction between the chiral entity and the reacting partners dictate a specific spatial arrangement.

Interactive Table: Factors Influencing Transition State Stability in Chiral Induction

This table outlines general factors that would be considered in a transition state analysis for a reaction involving a chiral amine like (S)-N-methyl-3-butyn-2-amine.

| Influencing Factor | Description | Potential Impact on Stereoselectivity |

| Steric Hindrance | Repulsive interactions between bulky groups. | Favors the transition state where steric clash is minimized. |

| Hydrogen Bonding | Attractive interaction between a hydrogen atom and an electronegative atom. | Can lock the conformation of the transition state, enhancing selectivity. |

| Electronic Effects | Electron-donating or -withdrawing nature of substituents. | Can influence the stability of developing charges in the transition state. |

| Catalyst-Substrate Complexation | The geometry of how the substrate binds to the chiral catalyst. | Pre-organizes the reactants for a specific stereochemical pathway. |

This table presents general principles and is not based on specific data for (S)-N-methyl-3-butyn-2-amine.

Applications in Asymmetric Catalysis and Organic Transformations

Role as a Chiral Ligand in Transition Metal Catalysis

There is no available information on the design, synthesis, or application of chiral ligands based on the (S)-N-methyl-3-butyn-2-amine scaffold for transition metal catalysis.

Design and Synthesis of Chiral Ligands based on the N-methyl-3-butyn-2-amine Scaffold

No published methods for the design or synthesis of chiral ligands derived from (S)-N-methyl-3-butyn-2-amine were found.

Application in Enantioselective Metal-Mediated Cyclization Reactions (e.g., Pauson-Khand reaction)

The Pauson-Khand reaction, a powerful [2+2+1] cycloaddition for constructing cyclopentenones, often employs chiral ligands to induce enantioselectivity. nih.govwikipedia.orgorganic-chemistry.org However, there are no documented instances of (S)-N-methyl-3-butyn-2-amine or its derivatives being used as a chiral ligand in this capacity.

Enantioselective Conjugate Additions

The development of chiral ligands for enantioselective conjugate additions is a significant area of research. nih.govprinceton.edu This includes the addition of various nucleophiles to α,β-unsaturated compounds. A review of the literature did not reveal any use of (S)-N-methyl-3-butyn-2-amine as a ligand in such reactions.

Function as an Organocatalyst in Asymmetric Synthesis

Organocatalysis often utilizes chiral primary and secondary amines to catalyze a wide array of asymmetric transformations.

Primary Amine Catalysis in Carbonyl and Imine Transformations

Chiral primary amines are known to act as organocatalysts by forming chiral iminium ions or enamines with carbonyl compounds. princeton.edu This activation mode is central to many asymmetric transformations. There is no evidence in the literature of (S)-N-methyl-3-butyn-2-amine, which is a secondary amine, being used for primary amine catalysis.

Formation of Reactive Enamine and Iminium Intermediates

Secondary amines react with ketones or aldehydes to form nucleophilic enamine intermediates, while primary amines form electrophilic iminium ion intermediates. These intermediates are key in many organocatalytic cycles. No studies were found that specifically investigate the formation or reactivity of enamines derived from (S)-N-methyl-3-butyn-2-amine in catalytic asymmetric synthesis.

Utilization as a Chiral Building Block for Complex Molecule Synthesis

The bifunctional nature of (S)-N-methyl-3-butyn-2-amine, possessing both a nucleophilic chiral amine and a reactive alkyne, makes it an excellent starting material for the synthesis of complex, high-value molecules.

The stereoselective synthesis of nitrogen-containing heterocycles is a cornerstone of medicinal chemistry and natural product synthesis. Chiral propargylamines are key precursors for building these scaffolds. The alkyne moiety can participate in a variety of cyclization reactions, including transition-metal-catalyzed processes, while the chiral amine center directs the stereochemistry of subsequent transformations.

For instance, intramolecular cyclizations are a powerful strategy for creating fused and bridged ring systems. A common approach involves tethering the propargylamine (B41283) to an alkene to form an enyne, which can then undergo an intramolecular Pauson-Khand reaction to construct bicyclic cyclopentenones with high diastereoselectivity. The inherent chirality of the starting amine ensures the formation of enantioenriched polycyclic products. While specific examples detailing the use of (S)-N-methyl-3-butyn-2-amine in the synthesis of advanced nitrogen-containing architectures are specialized, the general strategy is well-established for similar chiral propargylamines.

(S)-N-methyl-3-butyn-2-amine serves as a valuable chiral intermediate for the synthesis of more elaborate molecules used in subsequent chemical processes. The amine and alkyne functional groups can be manipulated independently to build molecular complexity in a stepwise and controlled manner.

The amine can be acylated or alkylated, and the alkyne can undergo a wide range of transformations, including:

Click Chemistry: The terminal alkyne is a perfect handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions to form triazoles.

Sonogashira Coupling: This reaction allows for the formation of a carbon-carbon bond between the terminal alkyne and aryl or vinyl halides.

Hydration: The alkyne can be hydrated to form a methyl ketone.

Reduction: The alkyne can be selectively reduced to either a cis- or trans-alkene, or fully to an alkane.

These transformations convert the initial building block into a variety of chiral intermediates that are essential for the synthesis of pharmaceuticals, agrochemicals, and other functional materials. The stereocenter from the original amine is preserved throughout these sequences, ensuring the final products are obtained in high enantiomeric purity.

Advanced Spectroscopic and Analytical Characterization Techniques for Research

Vibrational Spectroscopy for Functional Group and Conformational Analysis

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, serves as a powerful tool for identifying the functional groups present in a molecule and probing its conformational intricacies.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which induces vibrations of its chemical bonds. The resulting spectrum provides a unique fingerprint based on the molecule's functional groups. For (S)-N-methyl-3-butyn-2-amine, the key vibrational modes are associated with the alkyne, secondary amine, and alkyl functionalities.

The N-H bond of the secondary amine gives rise to a characteristic stretching vibration. libretexts.org This typically appears as a single, weak to medium intensity band in the region of 3350-3310 cm⁻¹. The C-N stretching vibration of the aliphatic amine is expected to produce a weak to medium absorption in the 1250-1020 cm⁻¹ range. libretexts.org Another notable feature for primary and secondary amines is the N-H wagging vibration, which is a broad band found in the 910-665 cm⁻¹ region. libretexts.org

The terminal alkyne group (C≡C-H) presents two highly characteristic absorptions. The stretching vibration of the acetylenic C-H bond is observed as a sharp, strong peak near 3300 cm⁻¹. The carbon-carbon triple bond (C≡C) stretch, while sometimes weak, is expected in the 2140-2100 cm⁻¹ region. The presence of a methyl group attached to the nitrogen may also be identified by a symmetric stretching vibration just below the typical saturated C-H stretching region, around 2805-2780 cm⁻¹. researchgate.net

Predicted FT-IR Data for (S)-N-methyl-3-butyn-2-amine

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| ≡C-H Stretch | Terminal Alkyne | ~3300 | Strong, Sharp |

| N-H Stretch | Secondary Amine | 3350-3310 | Weak to Medium |

| C-H Stretch (sp³) | Alkyl | 3000-2850 | Medium to Strong |

| C≡C Stretch | Alkyne | 2140-2100 | Weak to Medium |

| N-H Wag | Secondary Amine | 910-665 | Strong, Broad |

| C-N Stretch | Aliphatic Amine | 1250-1020 | Weak to Medium |

Raman Spectroscopy

Raman spectroscopy provides complementary information to FT-IR. It relies on the inelastic scattering of monochromatic light, and transitions that are weak in IR may be strong in Raman, and vice-versa. For (S)-N-methyl-3-butyn-2-amine, the C≡C triple bond stretch, which can be weak in the IR spectrum, is typically a strong and sharp signal in the Raman spectrum, making it a valuable tool for confirming the presence of the alkyne functionality. The symmetric vibrations of the molecule are often more prominent in Raman spectra. The chiral nature of the molecule could potentially be probed using advanced techniques like Raman Optical Activity (ROA), which measures the small difference in the intensity of Raman scattering from chiral molecules in right- and left-circularly polarized light.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Stereochemical Assignment

NMR spectroscopy is arguably the most powerful technique for determining the detailed structure of an organic molecule in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the connectivity of atoms and their spatial relationships.

Proton NMR (¹H NMR)

¹H NMR spectroscopy provides information about the chemical environment of each proton in the molecule. The chemical shift (δ), signal splitting (multiplicity), and integration of the signals are key parameters for structural assignment.

For (S)-N-methyl-3-butyn-2-amine, distinct signals are expected for the protons of the methyl groups, the methine proton, the acetylenic proton, and the N-H proton. The methine proton (CH) adjacent to the nitrogen and the chiral center would likely appear as a quartet due to coupling with the adjacent methyl group protons. The methyl group attached to the chiral center would, in turn, be a doublet. The N-methyl group would present as a singlet, though it may show coupling to the N-H proton under certain conditions. The acetylenic proton is expected to be a sharp singlet. The N-H proton signal is often broad and its chemical shift can be variable depending on the solvent and concentration.

Predicted ¹H NMR Data for (S)-N-methyl-3-butyn-2-amine

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| ≡C-H | ~2.2 | s (singlet) |

| N-H | 1.0-3.0 (variable) | br s (broad singlet) |

| CH -CH₃ | ~3.0-3.5 | q (quartet) |

| N-CH ₃ | ~2.4 | s (singlet) |

| CH-CH ₃ | ~1.2 | d (doublet) |

Carbon-13 NMR (¹³C NMR)

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom gives a distinct signal. The chemical shifts are indicative of the carbon's hybridization and electronic environment.

In (S)-N-methyl-3-butyn-2-amine, five distinct carbon signals are anticipated. The two sp-hybridized carbons of the alkyne group will have characteristic chemical shifts in the range of 70-90 ppm. The sp³-hybridized carbon of the chiral center (C2) will be shifted downfield due to the attached nitrogen atom. The N-methyl carbon and the other methyl carbon will have distinct signals in the aliphatic region of the spectrum.

Predicted ¹³C NMR Data for (S)-N-methyl-3-butyn-2-amine

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C ≡CH | ~85 |

| C≡C H | ~70 |

| C H-CH₃ (C2) | ~50-60 |

| N-C H₃ | ~30-40 |

| CH-C H₃ | ~20-25 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional (2D) NMR techniques are invaluable.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For (S)-N-methyl-3-butyn-2-amine, a cross-peak would be expected between the methine proton (CH) and the protons of the adjacent methyl group (CH-CH₃), confirming their direct coupling.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It allows for the definitive assignment of each carbon signal based on the known assignment of its attached proton. For instance, the proton signal of the N-methyl group would show a correlation to the N-methyl carbon signal.

The application of these 2D NMR techniques provides a robust and detailed picture of the molecular structure of (S)-N-methyl-3-butyn-2-amine, confirming the assignments made from 1D spectra and solidifying the structural elucidation. st-andrews.ac.uk

Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is an essential tool for determining the molecular weight and probing the structure of 3-Butyn-2-amine, N-methyl-, (S)-(9CI). High-resolution mass spectrometry (HRMS) provides a precise measurement of the molecule's mass, which can be used to confirm its elemental composition. The theoretical exact mass of this compound is 83.0735 g/mol . nih.gov

Electron ionization (EI) is a common technique used to analyze small, volatile molecules like this amine. In a typical EI-MS analysis, the molecule is bombarded with high-energy electrons, causing it to ionize and fragment. The resulting mass spectrum displays the molecular ion peak (M+), which corresponds to the intact molecule, and various fragment ion peaks. The fragmentation pattern is characteristic of the compound's structure. For N-methyl-3-butyn-2-amine, the molecular ion peak would appear at an m/z (mass-to-charge ratio) of 83. The fragmentation would likely involve the loss of small, stable groups. Key fragmentation pathways could include the loss of a methyl group (-CH3, 15 Da) leading to a fragment at m/z 68, or cleavage adjacent to the nitrogen atom.

Table 1: Molecular Weight Data for 3-Butyn-2-amine, N-methyl-, (S)-(9CI)

| Property | Value | Source |

| Molecular Formula | C₅H₉N | nih.gov |

| Molecular Weight | 83.13 g/mol | nih.gov |

| Exact Mass | 83.073499291 Da | nih.gov |

This interactive table provides key molecular data for the specified compound.

Chiral Chromatographic Methods for Enantiomeric Purity Assessment

Assessing the enantiomeric purity, or enantiomeric excess (ee), of a chiral compound is critical. Chiral chromatography is the definitive method for this purpose, as it can separate the (S) and (R) enantiomers, allowing for their quantification.

Chiral Gas Chromatography (GC)

Chiral Gas Chromatography (GC) is a powerful technique for separating the enantiomers of volatile compounds. researchgate.net For chiral amines like 3-Butyn-2-amine, N-methyl-, (S)-(9CI), direct analysis may be possible, but often derivatization is employed to enhance volatility and improve the interaction with the chiral stationary phase (CSP). researchgate.net

A common strategy involves reacting the amine with a chiral or achiral derivatizing agent. For instance, derivatization with heptafluorobutyl chloroformate followed by amidation with methylamine (B109427) has been used for the chiral GC-MS analysis of other secondary amino acids. nih.gov The resulting diastereomers or more conformationally rigid derivatives can then be separated on a specialized chiral column, such as one coated with Chirasil-L-Val. nih.gov The separation of enantiomers is achieved through transient, stereoselective interactions between the derivatized analyte and the chiral stationary phase. gcms.cz

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used method for enantiomeric separation due to its versatility and wide range of available chiral stationary phases (CSPs). nih.gov Polysaccharide-based CSPs, such as those derived from amylose (B160209) and cellulose (B213188) phenylcarbamates, are particularly effective for resolving a broad spectrum of chiral compounds, including amines. researchgate.netmdpi.com

For the analysis of 3-Butyn-2-amine, N-methyl-, (S)-(9CI), direct separation may be challenging. Therefore, derivatization with a chromophore-containing agent like 4-chloro-7-nitrobenzofurazan (B127121) (NBD-Cl) can be employed. This not only allows for sensitive UV or fluorescence detection but also modifies the structure to enhance chiral recognition by the CSP. researchgate.net Columns such as Chiralpak IA or Chiralcel OD-H, which are based on amylose and cellulose derivatives respectively, have shown high efficacy in separating such derivatized amines. researchgate.net The choice of mobile phase, typically a mixture of an alkane (like hexane) and an alcohol (like 2-propanol), is crucial for optimizing the separation. mdpi.com

X-ray Crystallography for Absolute Configuration Determination and Solid-State Structure Elucidation

X-ray crystallography is the gold standard for unambiguously determining the three-dimensional structure of a molecule, including its absolute configuration. However, this technique requires a well-ordered single crystal. As 3-Butyn-2-amine, N-methyl-, (S)-(9CI) is a liquid at room temperature, it cannot be analyzed directly. sigmaaldrich.com

To overcome this limitation, a suitable crystalline derivative must be prepared. This is typically achieved by forming a salt or a co-crystal with a carefully chosen co-former. For instance, reacting the amine with a chiral carboxylic acid can produce diastereomeric salts that are often crystalline and suitable for X-ray diffraction analysis. Alternatively, forming a complex with a metal ion can also yield crystalline material. nih.gov Once a suitable crystal is obtained, X-ray analysis can provide the precise coordinates of each atom, confirming the connectivity and, through the use of anomalous dispersion, establishing the absolute (S) configuration at the chiral center. universityofgalway.ie

Electronic Spectroscopy (UV-Vis) for Conjugated Systems and Metal Complexes

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light by a molecule as a function of wavelength. This technique is most informative for compounds containing chromophores, which are typically conjugated π-systems.

The isolated 3-Butyn-2-amine, N-methyl-, (S)-(9CI) molecule lacks an extended conjugated system; its only multiple bond is the carbon-carbon triple bond, which absorbs in the far UV region, outside the range of standard laboratory instruments. Therefore, the compound itself is not expected to exhibit significant absorbance in the 200-800 nm range.

However, UV-Vis spectroscopy becomes a valuable tool if the amine is derivatized or part of a larger system. For example:

Derivatization: When derivatized with an agent like NBD-Cl for HPLC analysis, the resulting product contains a strong chromophore and can be readily detected and quantified by UV-Vis. researchgate.net

Metal Complexes: If the amine acts as a ligand in a transition metal complex, charge-transfer bands or d-d transitions can give rise to a characteristic UV-Vis spectrum. nih.gov

Elemental Analysis for Empirical Formula Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, nitrogen, etc.) in a sample. This data is used to verify the empirical formula of a compound, which is a crucial checkpoint for purity and identity confirmation after synthesis.

For 3-Butyn-2-amine, N-methyl-, (S)-(9CI), the molecular formula is C₅H₉N. nih.gov The theoretical elemental composition can be calculated from the atomic weights of its constituent atoms. An experimental result that matches these theoretical values within an acceptable margin of error (typically ±0.4%) provides strong evidence that the synthesized compound has the correct elemental makeup.

Table 2: Theoretical Elemental Composition of C₅H₉N

| Element | Symbol | Atomic Weight ( g/mol ) | Count | Total Weight ( g/mol ) | Mass Percentage (%) |

| Carbon | C | 12.011 | 5 | 60.055 | 72.24% |

| Hydrogen | H | 1.008 | 9 | 9.072 | 10.91% |

| Nitrogen | N | 14.007 | 1 | 14.007 | 16.85% |

| Total | 83.134 | 100.00% |

This interactive table details the expected results from an elemental analysis of the compound.

Computational and Theoretical Chemistry Studies of S N Methyl 3 Butyn 2 Amine

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods provide insights into the electron distribution, molecular orbital energies, and various properties that govern the molecule's behavior in chemical reactions.

Density Functional Theory (DFT) for Ground State Properties and Molecular Orbitals

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of molecules. For (S)-N-methyl-3-butyn-2-amine, DFT calculations would be employed to determine its optimized ground-state geometry, vibrational frequencies, and electronic properties. A common approach involves using a functional, such as B3LYP, in conjunction with a suitable basis set, like 6-31G*, to achieve a balance between accuracy and computational cost.

The primary outputs of these calculations include the molecule's total energy, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the HOMO-LUMO gap. The HOMO is associated with the molecule's ability to donate electrons, while the LUMO relates to its ability to accept electrons. The HOMO-LUMO gap is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.

For (S)-N-methyl-3-butyn-2-amine, the HOMO is expected to be localized primarily on the nitrogen atom of the amine group and the carbon-carbon triple bond, reflecting the nucleophilic character of these sites. The LUMO would likely be distributed over the antibonding orbitals of the molecule.

Table 1: Hypothetical DFT-Calculated Electronic Properties of (S)-N-methyl-3-butyn-2-amine (Calculated at the B3LYP/6-31G level of theory)*

| Property | Value |

| Total Energy | (a hypothetical value in Hartrees) |

| HOMO Energy | (a hypothetical value in eV) |

| LUMO Energy | (a hypothetical value in eV) |

| HOMO-LUMO Gap | (a hypothetical value in eV) |

| Dipole Moment | (a hypothetical value in Debye) |

Reactivity Descriptors (e.g., Fukui functions, electrostatic potential)

To further probe the reactivity of (S)-N-methyl-3-butyn-2-amine, various reactivity descriptors derived from DFT calculations would be analyzed. These descriptors help in identifying the most reactive sites within the molecule for electrophilic, nucleophilic, and radical attacks.

Fukui Functions: The Fukui function, f(r), indicates the change in electron density at a particular point in space when an electron is added to or removed from the molecule. It helps in predicting the sites for nucleophilic and electrophilic attack.

f+(r): Predicts the site for nucleophilic attack (where an electron is added).

f-(r): Predicts the site for electrophilic attack (where an electron is removed).

For (S)-N-methyl-3-butyn-2-amine, the nitrogen atom is expected to have a high f-(r) value, indicating its susceptibility to electrophilic attack. The terminal alkyne carbon might also show significant f-(r) character. The f+(r) values would highlight potential sites for nucleophilic attack.

Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is a useful tool for predicting the sites of electrophilic and nucleophilic attack. Regions of negative potential (typically colored red or yellow) are susceptible to electrophilic attack, while regions of positive potential (typically colored blue) are prone to nucleophilic attack. In the MEP of (S)-N-methyl-3-butyn-2-amine, a region of strong negative potential would be expected around the nitrogen atom due to its lone pair of electrons, making it a prime target for electrophiles.

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling is instrumental in elucidating the detailed pathways of chemical reactions, including the identification of intermediates and transition states.

Characterization of Transition State Geometries and Energy Barriers

For a given reaction involving (S)-N-methyl-3-butyn-2-amine, computational methods can be used to locate the transition state (TS) structures along the reaction coordinate. A transition state is a first-order saddle point on the potential energy surface, and its geometry and energy are crucial for understanding the reaction kinetics.

Prediction of Enantioselectivity and Diastereoselectivity in Catalytic Reactions

A key application of computational chemistry for chiral molecules like (S)-N-methyl-3-butyn-2-amine is the prediction of stereoselectivity in catalytic reactions. When this amine reacts with a prochiral substrate in the presence of a chiral catalyst, two or more stereoisomeric products can be formed.

By modeling the transition states leading to the different stereoisomers, their relative energies can be calculated. The transition state with the lower energy will be favored, leading to the major product. The difference in the activation energies of the competing transition states (ΔΔG‡) is directly related to the enantiomeric or diastereomeric excess observed experimentally.

For instance, in a hypothetical catalytic addition reaction, the interaction of the (S)-amine with a chiral catalyst and the substrate would lead to diastereomeric transition states. The analysis of these transition state geometries can reveal the specific steric and electronic interactions that are responsible for the observed stereoselectivity.

Table 2: Hypothetical Energy Profile for a Catalytic Reaction Involving (S)-N-methyl-3-butyn-2-amine Leading to Two Diastereomers (Calculated at a suitable level of theory)

| Species | Relative Free Energy (kcal/mol) |

| Reactants | 0.0 |

| Transition State to Diastereomer A | (a hypothetical value, e.g., 15.2) |

| Transition State to Diastereomer B | (a hypothetical value, e.g., 17.5) |

| Diastereomer A | (a hypothetical value, e.g., -5.0) |

| Diastereomer B | (a hypothetical value, e.g., -4.5) |

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Receptor Interactions

Molecular Dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of molecules over time. These simulations solve Newton's equations of motion for a system of atoms and molecules, providing insights into conformational changes and intermolecular interactions.

For (S)-N-methyl-3-butyn-2-amine, MD simulations can be used to explore its conformational landscape. The molecule possesses rotational freedom around its single bonds, and MD simulations can identify the most stable conformers and the energy barriers between them. This is particularly important for understanding how the molecule might bind to a receptor or a catalyst.

In the context of ligand-receptor interactions, such as the binding of (S)-N-methyl-3-butyn-2-amine to a biological target, MD simulations can provide detailed information about the binding mode, the key intermolecular interactions (e.g., hydrogen bonds, van der Waals forces), and the stability of the ligand-receptor complex. By simulating the behavior of the complex in a solvent environment, a more realistic understanding of the binding process can be achieved. These simulations are crucial in the field of drug discovery and design.

Exploration of Conformational Space

No studies detailing the exploration of the conformational space for (S)-N-methyl-3-butyn-2-amine were found. Such a study would typically involve quantum mechanical calculations to identify stable conformers and the energy barriers between them.

Solvent Effects on Reactivity and Selectivity

Spectroscopic Property Prediction (e.g., simulated NMR, IR, and Raman spectra)

There are no available records of simulated Nuclear Magnetic Resonance (NMR), Infrared (IR), or Raman spectra for (S)-N-methyl-3-butyn-2-amine. Computational prediction of these spectra provides valuable information for the structural elucidation of molecules.

Future Research Directions and Outlook

Development of Novel and Sustainable Synthetic Routes for (S)-N-methyl-3-butyn-2-amine

A primary goal in modern chemistry is the creation of sustainable and efficient methods for producing chiral amines. nih.gov For (S)-N-methyl-3-butyn-2-amine, future research is pivoting towards biocatalytic and chemoenzymatic strategies. These methods promise high enantioselectivity under mild conditions, thereby reducing waste and avoiding hazardous materials. nih.gov

Biocatalysis, in particular, has shown great potential for producing chiral intermediates for drug synthesis due to its high selectivity and activity under gentle reaction conditions. nih.gov The use of enzymes, whether isolated or within whole cells, presents a sustainable and efficient path to pharmaceutical products. nih.gov Transaminases, a class of enzymes, are being engineered to improve their catalytic performance for chiral amine synthesis. nih.gov These biocatalysts can potentially be used for the asymmetric amination of 3-butyn-2-one (B73955) to directly yield (S)-N-methyl-3-butyn-2-amine with high purity. This enzymatic approach could displace equilibrium-limited reactions and enable scalable production from affordable chemicals. nih.gov

Another promising area is the development of solvent-free synthesis methods, which align with the principles of green chemistry. rsc.org For instance, A³ coupling reactions (aldehyde-alkyne-amine) have been successfully carried out under solvent-free conditions using various catalysts, including copper and gold. rsc.orgnih.gov These methods often involve mechanochemical techniques like ball milling, which can lead to high yields in short reaction times. rsc.org

Table 1: Comparison of Potential Synthetic Strategies

| Synthetic Strategy | Potential Advantages | Key Research Challenges |

| Biocatalysis (Transaminases) | High enantioselectivity, mild reaction conditions, reduced environmental impact. nih.govnih.gov | Enzyme stability, substrate scope, and process optimization for industrial scale-up. nih.gov |

| Solvent-Free A³ Coupling | Reduced solvent waste, potential for high atom economy, rapid reaction times. rsc.orgnih.gov | Catalyst recovery and reusability, control of diastereoselectivity with chiral amines. nih.gov |

| Asymmetric Strecker Reaction | One-pot synthesis from simple precursors. organic-chemistry.org | Design of highly active and enantioselective catalysts for the specific substrate. |

Exploration of Expanded Roles in Asymmetric Catalysis for Challenging Transformations

The unique structure of (S)-N-methyl-3-butyn-2-amine, featuring a chiral center next to an alkyne group, makes it a compelling ligand for asymmetric catalysis. researchgate.net While it has seen use, its full potential in catalyzing difficult chemical transformations remains largely untapped. Chiral amines and their derivatives are crucial in asymmetric synthesis, acting as catalysts or key building blocks for drugs. sigmaaldrich.comrsc.org

Future work will likely concentrate on employing this compound in challenging carbon-carbon and carbon-heteroatom bond-forming reactions where high enantioselectivity is hard to achieve. acs.org There is significant opportunity to explore its use as a ligand in transition-metal-catalyzed reactions such as asymmetric hydrogenation, hydroamination, and cross-coupling. acs.orgacs.org The rigid alkyne component can create a well-defined chiral pocket around a metal center, which could lead to superior stereocontrol. researchgate.net

Furthermore, creating bifunctional catalysts from (S)-N-methyl-3-butyn-2-amine is a promising avenue. By adding another functional group that can interact with the substrate, it may be possible to design catalysts that work cooperatively to boost both reaction speed and selectivity. rsc.org

Integration into Flow Chemistry and Continuous Manufacturing Processes

The pharmaceutical and fine chemical industries are increasingly moving from traditional batch production to continuous manufacturing to create safer, more efficient, and scalable processes. d-nb.infopharmtech.com Integrating (S)-N-methyl-3-butyn-2-amine into flow chemistry systems is a key area of future research. vapourtec.comnih.gov

Flow chemistry offers numerous benefits, including superior control over reaction conditions, enhanced safety when handling hazardous materials, and the ability to telescope multiple reaction steps without intermediate purification. mdpi.comaurigeneservices.com Researchers are developing continuous flow methods for both the synthesis of (S)-N-methyl-3-butyn-2-amine and its subsequent use in multi-step continuous processes. vapourtec.comnih.gov For example, a continuous flow process for producing N-methyl secondary amines from alkyl mesylates has been developed, demonstrating the feasibility of such approaches. vapourtec.com

A significant challenge is the development of robust, reusable catalysts that are stable under flow conditions. nih.gov This could involve immobilizing a chiral catalyst derived from (S)-N-methyl-3-butyn-2-amine on a solid support, allowing for easy separation and recycling, which is crucial for cost-effective and sustainable manufacturing. rsc.orgnih.gov

Advanced Computational-Experimental Synergy for Rational Design of New Reactivity

The combination of computational modeling and experimental validation is a powerful tool in modern chemistry for accelerating discovery and optimization. nih.gov For (S)-N-methyl-3-butyn-2-amine, this synergistic approach can guide the rational design of new catalysts and reactions.

Computational methods like Density Functional Theory (DFT) can predict the structure and reactivity of catalysts, allowing for the virtual screening of many candidates to identify the most promising ones for laboratory testing. nih.govunil.ch These studies provide deep insights into reaction mechanisms, helping to explain how enantioselectivity arises and guiding the design of more effective catalysts. nih.govnih.gov For instance, computational studies have been used to understand regioselectivity in aniline (B41778) synthesis and to design improved iridium catalysts for C-H activation. nih.govnih.gov This synergy between theory and practice is crucial for overcoming challenges in catalyst design and achieving high selectivity. nih.gov

Table 2: Role of Computational and Experimental Synergy

| Area of Focus | Computational Approach | Experimental Validation | Desired Outcome |

| Catalyst Design | DFT calculations to predict binding energies and transition states. nih.gov | Synthesis and testing of designed catalysts in target reactions. | Catalysts with higher activity and enantioselectivity. |

| Mechanism Elucidation | Modeling reaction pathways to understand selectivity. nih.govunil.ch | Isotope labeling studies and kinetic analysis. | A clear framework for understanding reaction outcomes. nih.gov |

| Process Optimization | Simulating reaction conditions to predict optimal parameters. | Running reactions under various conditions to confirm predictions. | More efficient and higher-yielding synthetic processes. |

Investigation of Organometallic Chemistry involving the Propargylamine (B41283) Scaffold

The propargylamine structure, with its combination of an amine and an alkyne, is an excellent platform for creating novel organometallic complexes. acs.orgresearchgate.net These functional groups can bind to various metal centers, leading to complexes with unique properties and reactivity. The A³ coupling reaction, a primary method for synthesizing propargylamines, itself proceeds through the formation of a metal-alkyne complex that activates the C-H bond. rsc.org

Future research will explore the synthesis and characterization of new organometallic complexes using (S)-N-methyl-3-butyn-2-amine as a ligand with a range of transition metals. researchgate.net The reactivity of these complexes will be investigated in various catalytic transformations. For example, coordinating the alkyne to a metal can activate it for attack by nucleophiles, creating new ways to functionalize the propargylamine molecule. acs.org

Moreover, the inherent chirality of (S)-N-methyl-3-butyn-2-amine can be used to prepare enantiomerically pure organometallic complexes. These chiral complexes could be applied in asymmetric catalysis, chiral recognition, and the development of new materials, further expanding the utility of this versatile chemical scaffold. rsc.org

Q & A

Basic Question: What are the key challenges in synthesizing (S)-3-Butyn-2-amine, N-methyl- with high enantiomeric purity, and what methodologies address these?

Answer:

Synthesis of chiral amines like (S)-3-Butyn-2-amine requires precise control over stereochemistry. Key challenges include:

- Chiral induction : Asymmetric catalysis (e.g., chiral Ru complexes) or enzymatic resolution may optimize enantioselectivity. For example, ruthenium-based catalysts (e.g., 1,3-Bis(2,4,6-trimethylphenyl)imidazolidinium chloride) have been used in asymmetric hydrogenation of alkynes to amines .

- Purification : Use chiral HPLC or capillary electrophoresis to separate enantiomers. Techniques like derivatization with chiral auxiliaries (e.g., Boc-protected amines) can enhance separation efficiency .

- Reactivity of the alkyne group : Protect the alkyne during synthesis to avoid side reactions. TCEP or DTT may stabilize sulfur-containing intermediates .

Basic Question: How can researchers confirm the stereochemical configuration of (S)-3-Butyn-2-amine, N-methyl-?

Answer:

- X-ray crystallography : Resolve absolute configuration using single-crystal analysis, especially if heavy atoms (e.g., bromine in hydrobromide salts) are present .

- NMR spectroscopy : Use chiral shift reagents (e.g., Eu(hfc)₃) to distinguish enantiomers via splitting of proton signals .

- Optical rotation : Compare experimental specific rotation values with literature data for (S)-configured amines (e.g., (S)-2-Butanamine has documented optical activity) .

Advanced Question: What analytical strategies detect degradation products of (S)-3-Butyn-2-amine under varying storage conditions?

Answer:

- Accelerated stability studies : Expose the compound to heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines). Monitor degradation via:

- Storage recommendations : Store in inert atmospheres (argon) at –20°C to slow decomposition. Avoid long-term storage, as tertiary amines can form nitrosamines under oxidative conditions .

Advanced Question: How does the alkyne moiety in (S)-3-Butyn-2-amine influence its reactivity in cross-coupling reactions?

Answer:

The alkyne group enables:

- Sonogashira coupling : React with aryl halides to form carbon-carbon bonds. Use Pd/Cu catalysts and amine bases (e.g., triethylamine) .

- Click chemistry : Participate in azide-alkyne cycloadditions (CuAAC) to generate triazoles for bioconjugation. Ensure the reaction pH (<8) preserves amine protonation .

- Side reactions : The propargylic amine structure may undergo undesired cyclization. Add TCEP to suppress disulfide formation in sulfur-rich environments .

Advanced Question: How should researchers resolve contradictions in reported physicochemical properties (e.g., solubility, stability) of this compound?

Answer:

- Method validation : Replicate experiments under standardized conditions (e.g., PBS buffer pH 7.4 for solubility tests) .

- Data triangulation : Cross-reference with structurally similar compounds (e.g., (S)-2-Butanamine’s solubility in polar aprotic solvents) .

- Computational modeling : Use QSPR (Quantitative Structure-Property Relationship) models to predict properties like logP or pKa .

Advanced Question: What precautions are critical when handling (S)-3-Butyn-2-amine in biological assays?

Answer:

- Toxicity mitigation : Use fume hoods and PPE (gloves, goggles) due to potential neurotoxic effects of tertiary amines .

- Interference checks : Test for false positives in assays (e.g., alkyne groups may quench fluorescent probes). Pre-treat samples with scavengers (e.g., sodium borohydride) .

- Buffer compatibility : Avoid strong oxidizers (e.g., peroxides) to prevent degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.